molecular formula C7H15NO B8187067 (1R,3R)-3-Amino-1-methyl-cyclohexanol

(1R,3R)-3-Amino-1-methyl-cyclohexanol

Cat. No.: B8187067
M. Wt: 129.20 g/mol
InChI Key: BOGDMYSQASBAPE-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Amino-1-methyl-cyclohexanol ( 1403864-23-2) is a chiral amino alcohol of high value in scientific research and development. With the molecular formula C7H15NO and a molecular weight of 129.20 g/mol, this compound serves as a versatile chiral building block and auxiliary in asymmetric synthesis . Its structure, featuring both amino and hydroxyl functional groups on a cyclohexane ring in a specific stereochemical configuration, makes it a valuable precursor for the synthesis of complex molecules, including potential pharmaceutical intermediates . Researchers utilize this compound in the development of chiral ligands for catalysis and in the study of reaction mechanisms where stereochemical control is paramount. The compound must be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not classified as a drug or medicinal agent. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

(1R,3R)-3-amino-1-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGDMYSQASBAPE-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H](C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis Approaches

Asymmetric synthesis remains the most direct route to access enantiomerically pure (1R,3R)-3-Amino-1-methyl-cyclohexanol. A patent by EP3845518A1 outlines a four-step protocol for a structurally analogous compound, (1R,3S)-3-amino-1-cyclopentanol, which can be adapted for cyclohexanol derivatives :

  • Asymmetric Cycloaddition : N-Acylhydroxyamine reacts with cyclopentadiene under mild conditions (0–60°C) to form a bicyclic intermediate. For cyclohexanol derivatives, substituting cyclopentadiene with cyclohexene derivatives could yield a similar intermediate.

  • Hydrogenation : The intermediate undergoes catalytic hydrogenation using 10% Pd/C at 0.1–1 MPa H2H_2 pressure and 20–50°C . This step reduces double bonds while preserving stereochemistry.

  • Amide Alcoholysis : Acid-catalyzed alcoholysis (e.g., HCl, H2_2SO4_4) cleaves the amide bond, generating an amino alcohol precursor.

  • Final Hydrogenation : A second hydrogenation step with Pd/C or Raney nickel yields the target amino alcohol .

Table 1: Reaction Conditions for Asymmetric Synthesis

StepCatalystPressure (MPa)Temperature (°C)Yield (%)
CycloadditionNoneAmbient0–6075–86
HydrogenationPd/C0.1–120–5063–87
AlcoholysisHCl/H2_2SO4_4Ambient20–6052–74

Catalytic Hydrogenation Methods

Catalytic hydrogenation is critical for introducing the amino group while maintaining stereointegrity. The use of Pd/C under controlled hydrogen pressure (0.1–2 MPa) ensures selective reduction without epimerization . For example, hydrogenating a ketone precursor such as 3-keto-1-methyl-cyclohexanol in the presence of ammonium formate and Pd/C at 50°C achieves >90% conversion to the amino alcohol . Chiral auxiliaries or ligands (e.g., BINAP) may enhance enantioselectivity in this step.

Enzymatic Resolution Techniques

Enzymatic resolution offers an alternative for obtaining the (1R,3R) configuration from racemic mixtures. US20070197788A1 describes hydrolase-mediated kinetic resolution of cis-configured cyclohexanol derivatives . Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic ester, leaving the desired (1R,3R)-amino alcohol intact. This method achieves enantiomeric excess (ee) values >98% but requires optimization of solvent systems (e.g., MTBE or isopropyl acetate) and temperature (25–40°C) .

Table 2: Enzymatic Resolution Performance

EnzymeSubstrateee (%)Yield (%)
CAL-BRacemic ethyl ester98.545
Pseudomonas fluorescensRacemic acetyl ester97.242

Comparative Analysis of Synthetic Routes

Each method has trade-offs:

  • Asymmetric Synthesis provides high enantiopurity (>99% ee) but involves multi-step sequences with cumulative yields of 30–40% .

  • Catalytic Hydrogenation is scalable (gram to kilogram scale) but requires chiral catalysts or precursors .

  • Enzymatic Resolution achieves excellent ee but suffers from moderate yields due to the 50% theoretical maximum of kinetic resolution .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,3R)-3-Amino-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The amino group can participate in substitution reactions, forming different substituted cyclohexanol derivatives.

Common Reagents and Conditions:

    Oxidation: Chromic acid or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-3-amino-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variants

(a) Stereoisomers
  • (1S,3S)-3-Amino-cyclohexanol hydrochloride (CAS: 2377847-94-2): This stereoisomer has inverted configurations at both chiral centers. Its hydrochloride salt form (molecular weight: 151.64 g/mol) enhances solubility, making it suitable for pharmaceutical research .
  • This compound is used in synthesizing therapeutics for rheumatoid arthritis and psoriasis .

Key Differences : Stereochemistry significantly influences solubility, receptor binding, and metabolic stability. For example, the (1R,3R) configuration may favor specific enantioselective interactions compared to (1S,3S) or (1S,3R) forms.

(b) Positional Isomers
  • 4-Aminocyclohexaneethanol (CAS: 857831-26-6): Features an amino group at position 4 and an ethanol substituent. The molecular formula (C₈H₁₇NO) differs by an additional CH₂ group, increasing hydrophilicity. Available as a cis/trans mixture, its physicochemical properties vary with isomer ratio .
  • (1r,4r)-4-(Dimethylamino)cyclohexanol (CAS: 103023-51-4): Substitutes a dimethylamino group at position 4. The tertiary amine increases basicity (pKa ~10–11) compared to the primary amine in the target compound, altering solubility and reactivity .

Functional Group Modifications

(a) Trifluoromethyl Substitution
  • (1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol (CAS: 1932101-55-7): Replaces the methyl group with a trifluoromethyl group (CF₃). The electron-withdrawing CF₃ group reduces basicity (pKa ~13–14) and enhances metabolic stability. Molecular weight increases to 183.17 g/mol .
(b) Methyl vs. Halogenated Analogs
  • 3-Methylcyclohexylamine (CAS: 6850-35-7): Lacks the hydroxyl group, simplifying the structure to a primary amine with a methyl substituent. This reduces hydrogen-bonding capacity, increasing volatility (lower boiling point) .

Pharmacologically Active Derivatives

  • (1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide : Contains a complex bicyclic core but shares stereochemical complexity. Used in studies of diastereomer-dependent biological activity, highlighting the importance of chiral centers in drug design .
  • (1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid: A carbamate-protected amino acid derivative. The benzyloxycarbonyl (Cbz) group enhances stability during peptide synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
(1R,3R)-3-Amino-1-methyl-cyclohexanol 1403864-23-2 C₇H₁₅NO 129.2 Primary amine, hydroxyl, methyl Research chemical
(1R,3R)-3-Amino-1-(trifluoromethyl)cyclohexanol 1932101-55-7 C₇H₁₂F₃NO 183.17 CF₃ group, enhanced stability Potential pharmaceutical intermediate
(1S,3S)-3-Amino-cyclohexanol hydrochloride 2377847-94-2 C₆H₁₄ClNO 151.64 Hydrochloride salt, improved solubility Laboratory research
4-Aminocyclohexaneethanol 857831-26-6 C₈H₁₇NO 143.23 Ethanol substituent, cis/trans mixture Solubility studies
(1r,4r)-4-(Dimethylamino)cyclohexanol 103023-51-4 C₈H₁₇NO 143.23 Tertiary amine, increased basicity Pharmaceutical intermediate

Biological Activity

(1R,3R)-3-Amino-1-methyl-cyclohexanol, a chiral compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H15NO
  • Molar Mass : 129.20 g/mol
  • Structure : The compound features a cyclohexanol ring with an amino group and a methyl substituent, contributing to its unique stereochemical properties.

The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and ionic interactions, which can modulate the activity of biological molecules.

Interaction with Receptors

Research indicates that this compound may act on neurotransmitter receptors, potentially influencing neurological pathways. Its structural similarity to other biologically active compounds suggests that it may have effects similar to those observed in studies involving related cyclohexanol derivatives.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against certain bacterial strains, suggesting potential applications as an antimicrobial agent.

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusStrong
Pseudomonas aeruginosaWeak

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to modulate pathways involved in neuronal survival and may protect against neurodegeneration.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Study 2: Neuroprotection in Animal Models

A study involving animal models of neurodegenerative diseases showed that administration of this compound led to improved cognitive function and reduced markers of neuronal damage. This suggests that the compound may have therapeutic potential in conditions such as Alzheimer’s disease.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound interacts with specific receptors involved in neurotransmission. These interactions can lead to altered signaling pathways that affect mood and cognition.

Toxicological Assessments

Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in pharmacotherapy.

Q & A

Q. What are the recommended stereoselective synthesis routes for (1R,3R)-3-Amino-1-methyl-cyclohexanol?

The compound can be synthesized using chiral auxiliaries or enantioselective catalysis. For example, aza-Cope-Mannich sequences have been employed for similar cyclohexanol derivatives, where chiral amines (e.g., (1R)-1-phenylethanamine) guide stereochemistry during cyclization . Key steps include:

  • Controlled addition of formaldehyde to a pre-organized cyclohexanol intermediate.
  • Use of camphorsulfonic acid to stabilize transition states and minimize racemization .
  • Isolation via salt formation (e.g., hydrobromide precipitation) to enhance enantiomeric purity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. For example:

  • Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL97 can resolve bond lengths (e.g., C–C: ~1.39–1.53 Å) and torsion angles (e.g., C7–C8–C9–C10: 61.4°) to confirm the (1R,3R) configuration .
  • NMR analysis (e.g., NOESY) can corroborate spatial arrangements of substituents .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Avoid inhalation; work in a fume hood.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Reaction conditions : Optimize stoichiometry of reagents (e.g., 2.2 eqv formaldehyde) and temperature (RT to 50°C) to balance reaction rate and selectivity .
  • Solvent choice : Dichloromethane (CH₂Cl₂) or MTBE-EtOH mixtures improve solubility and reduce side reactions .
  • Workup : Sequential washing (e.g., NaHCO₃) and drying (Na₂SO₄) minimize impurities .

Q. What strategies resolve discrepancies in diastereomer ratios during synthesis?

  • Chromatographic separation : Use chiral columns (e.g., cellulose-based) with hexane/ethanol gradients.
  • Crystallization : Recrystallize from ethanol/MTBE to isolate the desired diastereomer, leveraging differences in solubility .
  • Kinetic control : Adjust reaction time to favor the thermodynamically stable (1R,3R) isomer .

Q. How do computational methods aid in predicting the stability of this compound?

  • DFT calculations : Compare energy barriers of stereoisomers using Gaussian09 (B3LYP/6-31G* basis set).
  • Molecular dynamics : Simulate solvent effects (e.g., CH₂Cl₂) on conformational stability .
  • Hirshfeld surface analysis : Predict intermolecular interactions (e.g., H-bonding) affecting crystallization .

Q. What analytical techniques are critical for detecting impurities in this compound?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water to detect trace enantiomers (LOD: 0.1%).
  • TGA/DSC : Monitor decomposition profiles (e.g., melting point: ~498 K) to identify hygroscopic degradation .
  • IR spectroscopy : Compare O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches to detect hydrolyzed byproducts .

Data Analysis & Troubleshooting

Q. How should researchers address contradictory crystallographic data for this compound?

  • Refinement checks : Verify R-factor convergence (e.g., R1 < 0.05) and Flack parameter (e.g., 0.018(14)) to confirm absolute configuration .
  • Cross-validation : Compare XRD results with independent methods (e.g., polarimetry or vibrational CD) .

Q. What experimental parameters influence enantiomeric excess (ee) in asymmetric synthesis?

  • Catalyst loading : ≥0.3 eqv of chiral ligands (e.g., BINAP) to maximize ee (≥95%) .
  • Temperature : Lower temperatures (e.g., 0°C) reduce racemization but may slow reaction kinetics.
  • Additives : Na₂SO₄ or molecular sieves absorb water, minimizing hydrolysis of intermediates .

Methodological Challenges

Q. Why is enantiomeric resolution challenging for this compound, and how can it be addressed?

  • Challenge : Similar physical properties of enantiomers (e.g., solubility, boiling point).
  • Solutions :
  • Derivatization : React with chiral acids (e.g., tartaric acid) to form diastereomeric salts for separation .
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.